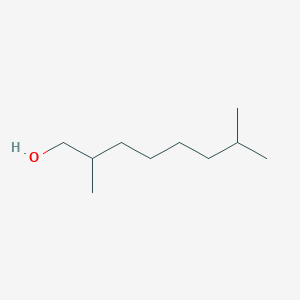
2,7-Dimethyl-1-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1-octanol, also known as this compound, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antioxidant and Antimicrobial Properties
Research has highlighted the antioxidant and antimicrobial capabilities of 2,7-dimethyl-1-octanol. A study assessed its effects alongside other monoterpenes, revealing that it exhibited significant radical scavenging activity in vitro. The compound was tested against various biological models, including Artemia salina and Saccharomyces cerevisiae, demonstrating potential for therapeutic applications in oxidative stress-related conditions .
Toxicity and Safety Assessments
Investigations into the cytotoxic effects of this compound indicated that it did not exhibit significant toxicity at concentrations ranging from 31.25 to 500 μg/mL in several assays. This finding suggests that the compound may be a suitable candidate for further development in medicinal chemistry, particularly for formulations aimed at reducing oxidative damage without posing substantial risks to cellular health .
Chemical Applications
Solvent and Chemical Intermediate
Due to its branched structure, this compound serves as an effective solvent and chemical intermediate in organic synthesis. Its properties allow it to dissolve various organic compounds, making it useful in the formulation of paints, coatings, and adhesives . The compound's compatibility with other chemicals enhances its utility in industrial applications.
Environmental Applications
Microbial Degradation Studies
The environmental impact of this compound has been studied concerning its biodegradability. Research indicates that certain microorganisms can utilize this compound as a carbon source, which is critical for assessing its environmental persistence and potential ecological effects . Understanding microbial degradation pathways can inform strategies for bioremediation.
Eigenschaften
CAS-Nummer |
15250-22-3 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FNLOIWOIWFHQSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(C)CO |
Kanonische SMILES |
CC(C)CCCCC(C)CO |
Synonyme |
2,7-Dimethyl-1-octanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















